(5-Bromo-2-chlorophenyl)[4-(methylsulfonyl)piperazin-1-yl]methanone
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Overview
Description
(5-BROMO-2-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is an organic compound characterized by the presence of bromine, chlorine, and a piperazine ring with a methylsulfonyl group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and has notable applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-BROMO-2-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE typically involves multiple steps:
Starting Materials: The synthesis begins with 5-bromo-2-chlorobenzoic acid.
Formation of Acid Chloride: Thionyl chloride is added to 5-bromo-2-chlorobenzoic acid in the presence of dichloromethane and dimethylformamide at 25-30°C.
Coupling Reaction: The resulting acid chloride is then reacted with 4-(methylsulfonyl)piperazine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(5-BROMO-2-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The piperazine ring can undergo oxidation or reduction reactions depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the piperazine ring.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can modify the piperazine ring.
Scientific Research Applications
(5-BROMO-2-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.
Biological Studies: The compound is used in studies to understand its effects on various biological pathways and its potential therapeutic benefits.
Industrial Applications: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-BROMO-2-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes in the body, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(5-BROMO-2-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE is unique due to the presence of the piperazine ring with a methylsulfonyl group, which imparts specific chemical and biological properties that are distinct from other similar compounds.
Properties
Molecular Formula |
C12H14BrClN2O3S |
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Molecular Weight |
381.67 g/mol |
IUPAC Name |
(5-bromo-2-chlorophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C12H14BrClN2O3S/c1-20(18,19)16-6-4-15(5-7-16)12(17)10-8-9(13)2-3-11(10)14/h2-3,8H,4-7H2,1H3 |
InChI Key |
PTHVKFSZANEAHT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=C(C=CC(=C2)Br)Cl |
Origin of Product |
United States |
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